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Introduction
Driselase, a commercially available enzyme preparation derived from the white-rot fungus

Irpex lacteus, is a complex cocktail of hydrolytic enzymes. Its potent ability to degrade a wide

array of plant cell wall polysaccharides makes it an invaluable tool in various scientific and

industrial applications, including biomass processing, protoplast isolation, and the analysis of

plant cell wall structures.[1] This technical guide provides an in-depth overview of the core

enzymatic activities of Driselase, detailed experimental protocols for their characterization, and

a workflow for a key application.

Core Enzymatic Composition and Activities
Driselase is renowned for its synergistic blend of cellulases, hemicellulases (primarily

xylanases), and pectinases.[1] It is also reported to contain other important activities such as

laminarinase, protease, and rhamnogalacturonan hydrolase.[2][3][4] This diverse enzymatic

profile allows for the efficient deconstruction of the complex carbohydrate matrix of plant cell

walls.[1]

Quantitative Enzymatic Activities
The specific activities of the major enzymes present in commercially available Driselase
preparations are summarized below. It is important to note that as a crude enzyme preparation,
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the exact composition and specific activities can vary between suppliers and batches.

Enzyme Activity Substrate
Reported Specific
Activity

Source

Cellulase Cellulose ≥100 U/mg solid
MedChemExpress

HY-126224[5]

Xylanase Xylan
Varies; see unit

definition

Sigma-Aldrich

D9515[6]

Laminarinase Laminarin See unit definition
MedChemExpress

HY-126224[5]

Rhamnogalacturonan

Hydrolase
Rhamnogalacturonan

See original research

for nkat/mg

Normand et al. (2009)

[3][7]

Protease Casein

Activity present; not

typically quantified on

product sheets

General knowledge

Unit Definitions:

Cellulase: One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 at

37°C.[5]

Xylanase (Sigma-Aldrich): One unit will liberate 1.0 milligram of reducing sugar (measured

as glucose) from xylan per minute at pH 4.5 at 37°C.[6]

Laminarinase: One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per

minute at pH 5.0 at 37°C.[5]

Nanokatal (nkat): The amount of enzyme that catalyzes the conversion of 1 nanomole of

substrate per second.

Experimental Protocols
The following are detailed methodologies for the determination of the major enzymatic activities

in Driselase. These protocols are based on the quantification of reducing sugars released from
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the respective polysaccharide substrates using the 3,5-dinitrosalicylic acid (DNS) method.

Cellulase Activity Assay
This assay measures the total cellulolytic activity by quantifying the release of reducing sugars

from carboxymethyl cellulose (CMC).

Materials:

Driselase solution (e.g., 1 mg/mL in appropriate buffer)

1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium acetate buffer (pH 5.0)

50 mM Sodium acetate buffer (pH 5.0)

3,5-Dinitrosalicylic acid (DNS) reagent

Glucose standard solutions (0.1 - 1.0 mg/mL)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing 0.5 mL of the Driselase solution and 0.5 mL of the 1%

CMC solution.

For the blank, prepare a mixture of 0.5 mL of the buffer and 0.5 mL of the 1% CMC solution.

Incubate the reaction mixtures at 50°C for 30 minutes.

Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

Boil the tubes for 10 minutes in a water bath.

Cool the tubes to room temperature and add 8.5 mL of deionized water.

Measure the absorbance at 540 nm.
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Determine the concentration of reducing sugars released by comparing the absorbance to a

standard curve prepared with glucose solutions.

Xylanase Activity Assay
This protocol is adapted from the Sigma-Aldrich quality control test procedure for Driselase
(D9515).[6]

Materials:

Driselase (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water)[8]

2.5% (w/v) Xylan Substrate solution in 100 mM Sodium Acetate Buffer (pH 4.5 at 37°C)[6]

100 mM Sodium Acetate Buffer, pH 4.5 at 37°C[6]

p-Hydroxybenzoic Acid Hydrazide (PAHBAH) solution (0.5% w/v in 500 mM Sodium

Hydroxide)[6]

Glucose Standard Solution (0.2 mg/mL)[6]

Spectrophotometer

Procedure:

Equilibrate the buffer and xylan substrate solution to 37°C.[6]

In a test tube, mix 3.0 mL of the buffer and 1.0 mL of the xylan substrate solution.[6]

Add 1.0 mL of the Driselase enzyme solution and mix.[6]

Incubate at 37°C for exactly 60 minutes.[6]

Prepare a blank by adding the enzyme solution after the stopping reagent in a later step.

Take a 0.03 mL aliquot of the reaction mixture and add it to a tube containing 1.0 mL of the

PAHBAH solution.

Boil for 5 minutes and then cool to room temperature.[6]
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Measure the absorbance at 410 nm.[6]

Quantify the amount of reducing sugar released using a glucose standard curve.[6]

Pectinase Activity Assay
This assay determines the activity of pectin-degrading enzymes by measuring the release of

reducing sugars from polygalacturonic acid.

Materials:

Driselase solution (e.g., 1 mg/mL in appropriate buffer)

1% (w/v) Polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0)

50 mM Sodium acetate buffer (pH 5.0)

DNS reagent

Galacturonic acid standard solutions (0.1 - 1.0 mg/mL)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing 0.5 mL of the Driselase solution and 0.5 mL of the 1%

polygalacturonic acid solution.

Prepare a blank with 0.5 mL of buffer and 0.5 mL of the substrate solution.

Incubate at 40°C for 20 minutes.

Stop the reaction by adding 1.0 mL of DNS reagent.

Boil for 10 minutes and cool to room temperature.

Add 8.5 mL of deionized water and measure the absorbance at 540 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/124/166/d9515enz.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/124/166/d9515enz.pdf
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the amount of reducing sugars released using a standard curve prepared with

galacturonic acid.

Protease Activity Assay
This qualitative and semi-quantitative assay is based on the clarification of a skim milk agar

plate.

Materials:

Driselase solution (e.g., 10 mg/mL in water)

Skim milk agar plates (Nutrient agar supplemented with 1% skim milk powder)

Trypsin solution (positive control)

Water (negative control)

Procedure:

Punch wells (e.g., 5 mm diameter) into the skim milk agar plates.

Add 50 µL of the Driselase solution, trypsin solution, and water to separate wells.

Incubate the plates at 37°C for 18-24 hours.

Observe the plates for a clear zone (halo) around the wells, indicating the hydrolysis of

casein by proteases. The diameter of the halo can be used for semi-quantitative comparison

of activity.

Experimental Workflows and Signaling Pathways
Driselase is widely used for the enzymatic degradation of plant cell walls to release protoplasts

for various downstream applications in molecular biology and plant breeding.

Workflow for Protoplast Isolation from Plant Tissue
The following diagram illustrates a typical workflow for the isolation of protoplasts from plant

leaf tissue using Driselase.
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Start: Select young, healthy plant leaves

Surface sterilize leaves

Peel off the lower epidermis

Plasmolyze leaf tissue in mannitol solution

Incubate leaf tissue in enzyme solution
(2-4 hours, gentle shaking)

Prepare enzyme solution:
Driselase (1-2% w/v)
Cellulase (1-2% w/v)

Macerozyme (0.1-0.5% w/v)
in mannitol solution

Filter protoplast suspension through nylon mesh
(e.g., 70-100 µm)

Centrifuge at low speed (e.g., 100 x g, 5 min)

Resuspend protoplast pellet in wash solution
(e.g., mannitol with CaCl2)

Repeat centrifugation and wash steps (2-3 times)

Purify protoplasts on a sucrose gradient (optional)

Resuspend purified protoplasts in appropriate medium

End: Viable protoplasts ready for use

Click to download full resolution via product page

A generalized workflow for the isolation of plant protoplasts using Driselase.
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Biochemical Pathway of Plant Cell Wall Degradation
The enzymatic components of Driselase act synergistically to break down the major

polysaccharides of the plant cell wall.

Driselase Enzymes Plant Cell Wall Components Degradation Products

Cellulases
(Endo- & Exo-glucanases, β-Glucosidase) Cellulose Microfibrils

Xylanases
(Endo-xylanase, β-Xylosidase) Hemicellulose (Xylan)

Pectinases
(Polygalacturonase, Pectin lyase, etc.)

Pectin Matrix

Glucose
Hydrolysis

Xylose
Hydrolysis

Galacturonic Acid
Hydrolysis

Click to download full resolution via product page

Synergistic action of Driselase enzymes on plant cell wall components.

Conclusion
Driselase from Irpex lacteus is a powerful and versatile enzymatic preparation with broad

applications in research and biotechnology. Its complex mixture of cellulases, hemicellulases,

pectinases, and other hydrolytic enzymes enables the efficient degradation of plant biomass.

Understanding the specific activities of its components and employing standardized assays for

their characterization are crucial for achieving reproducible and optimal results in various

experimental settings. The provided protocols and workflows serve as a valuable resource for

researchers and professionals seeking to harness the full potential of this potent enzyme

cocktail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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